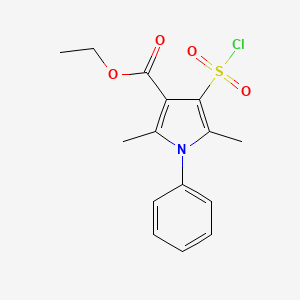
Bismuth chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth chromate is a compound with the chemical formula Cr₂Bi₃O₁₁ It is a bismuth-based semiconductor known for its excellent photocatalytic activity
Vorbereitungsmethoden
Bismuth chromate can be synthesized through several methods. One common method involves the direct mixing of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water. The mixture is magnetically stirred at 80°C for 60 minutes, and the reaction product is filtered while hot . Another method involves a hydrothermal reaction, where the reactants are subjected to high temperatures and pressures in a sealed vessel .
Analyse Chemischer Reaktionen
Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .
Wissenschaftliche Forschungsanwendungen
Bismuth chromate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the detoxification of organic pollutants and oxygen evolution. In biology and medicine, bismuth-based compounds, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties. These compounds are known for their high stability, large surface area, and versatility in terms of shape, size, and porosity . In industry, this compound is utilized for its photocatalytic properties, which can be applied in environmental remediation and energy conversion .
Wirkmechanismus
The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .
Vergleich Mit ähnlichen Verbindungen
Bismuth chromate can be compared to other bismuth-based compounds, such as bismuth oxide (Bi₂O₃), bismuth sulfide (Bi₂S₃), and bismuth oxychloride (BiOCl). While all these compounds exhibit photocatalytic properties, this compound stands out due to its higher photocatalytic activity and ability to degrade pollutants completely. Additionally, this compound has a unique band gap of 2.20 eV, which allows it to be activated by photons with a wavelength below 561 nm .
Eigenschaften
IUPAC Name |
dibismuth;dioxido(dioxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGMTYGCBZFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Cr3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)






![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
